2-Methoxy-N-methylpyrimidine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Methoxy-N-methylpyrimidine-5-sulfonamide typically involves the reaction of pyrimidine derivatives with sulfonamide groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of methoxy and methyl groups to achieve the desired compound . Industrial production methods may include large-scale chemical reactions in controlled environments to ensure high purity and yield.
Analyse Chemischer Reaktionen
2-Methoxy-N-methylpyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N-methylpyrimidine-5-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methoxy-N-methylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-N-methylpyrimidine-5-sulfonamide can be compared with other similar compounds, such as:
- 2-Methoxy-N-methylpyrimidine-4-sulfonamide
- 2-Methoxy-N-methylpyrimidine-6-sulfonamide
- 2-Methoxy-N-ethylpyrimidine-5-sulfonamide
These compounds share similar structures but differ in the position of the sulfonamide group or the nature of the substituents.
Eigenschaften
Molekularformel |
C6H9N3O3S |
---|---|
Molekulargewicht |
203.22 g/mol |
IUPAC-Name |
2-methoxy-N-methylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C6H9N3O3S/c1-7-13(10,11)5-3-8-6(12-2)9-4-5/h3-4,7H,1-2H3 |
InChI-Schlüssel |
CTVATQFDEAQXRP-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=CN=C(N=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.